molecular formula C3H3FN2O B14191874 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole CAS No. 921604-90-2

3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole

Cat. No.: B14191874
CAS No.: 921604-90-2
M. Wt: 102.07 g/mol
InChI Key: RLFQXCOQKHRFBJ-UHFFFAOYSA-N
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Description

3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes. The use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines is one such method . This approach offers high selectivity and wide substrate scope, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine for oxidation, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Conditions such as mild temperatures, specific catalysts, and solvents like DMSO are often employed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a fluorine atom and an oxo group differentiates it from other pyrazole derivatives, potentially enhancing its reactivity and application potential .

Properties

CAS No.

921604-90-2

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

3-fluoro-1-oxido-3H-pyrazol-1-ium

InChI

InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-3H

InChI Key

RLFQXCOQKHRFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=NC1F)[O-]

Origin of Product

United States

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